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Compound of Interest

Compound Name: N-(azidomethyl)benzamide

Cat. No.: B15171615

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed
no specific data or publications for the compound "N-(azidomethyl)benzamide." The following
guide is a scientifically informed projection based on established principles of organic chemistry
and data from analogous compounds. It is intended for research and informational purposes
only.

Introduction

N-(azidomethyl)benzamide is a hypothetical organic compound that incorporates a
benzamide functional group and an azidomethyl substituent. While not currently documented,
its structure suggests potential applications in medicinal chemistry and bioconjugation, primarily
due to the versatile reactivity of the azide group. The azide can participate in bioorthogonal
“click" chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne
cycloaddition (CUAAC), allowing for the covalent linkage of the benzamide moiety to other
molecules. This guide provides a projected synthesis, expected analytical data, and potential
applications for this novel compound.

Proposed Synthesis

The most chemically plausible route to N-(azidomethyl)benzamide is via a nucleophilic
substitution reaction. This would involve the reaction of an N-(halomethyl)benzamide, such as
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N-(chloromethyl)benzamide, with an azide salt like sodium azide. The azide ion (N37) is an
excellent nucleophile for Sn2 reactions, readily displacing halides from primary alkyl halides.[1]

The proposed two-step synthesis would begin with the synthesis of the N-
(chloromethyl)benzamide precursor from benzamide and formaldehyde in the presence of a
chlorinating agent, followed by the substitution reaction with sodium azide.

Proposed Synthetic Workflow

Step 1: Precursor Synthesis

Benzamide Formaldehyde SOClz

Step 2: Azide Substitution

—»[N-(chIoromethyl)benzamide/ . [ Sodium Azide (NaNs) ]

DMSO

[N-(azidomethyl)benzamide)

Click to download full resolution via product page
Caption: Proposed two-step synthesis of N-(azidomethyl)benzamide.

Experimental Protocols

The following are hypothetical, yet standard, experimental protocols for the proposed
synthesis.
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Synthesis of N-(chloromethyl)benzamide (Precursor)

e To a solution of benzamide (1 eq.) and paraformaldehyde (1.2 eq.) in a suitable aprotic
solvent (e.g., dichloromethane), thionyl chloride (1.2 eq.) is added dropwise at 0 °C.

e The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
e The reaction progress is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction is quenched by the slow addition of a saturated aqueous
solution of sodium bicarbonate.

e The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure to yield the crude N-(chloromethyl)benzamide.

Purification is achieved by recrystallization or column chromatography.

Synthesis of N-(azidomethyl)benzamide

This protocol is adapted from a standard procedure for the synthesis of benzyl azide from
benzyl bromide.[2]

N-(chloromethyl)benzamide (1.0 eq.) is dissolved in a polar aprotic solvent such as
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

e Sodium azide (1.5 eq.) is added to the solution.[2]
e The reaction mixture is stirred at room temperature for 12-24 hours.[2]

» Reaction progress is monitored by TLC or infrared spectroscopy (monitoring the
disappearance of the C-ClI stretch and the appearance of the characteristic azide stretch).

o Upon completion, the reaction mixture is diluted with water and the product is extracted with
a suitable organic solvent (e.g., ethyl acetate).[2]

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield crude N-
(azidomethyl)benzamide.[2]
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» Further purification can be achieved through column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Organic
azides are potentially explosive and should be handled with care, avoiding heat and shock.[3]

Predicted Quantitative and Spectroscopic Data

The following table summarizes the expected analytical data for N-(azidomethyl)benzamide
based on its proposed structure and data from analogous compounds such as benzyl azide
and N-methylbenzamide.[2][4][5][6][71[8][9]
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Analysis

Expected Result

Rationale

Molecular Formula

CsHsN4O

Based on the chemical

structure.

Molecular Weight

176.18 g/mol

Calculated from the molecular

formula.

IR Spectroscopy

~3300 cm~1 (N-H
stretch)~2100 cm~1 (N3
stretch, strong & sharp)~1650
cm~1 (C=0 stretch, amide
1)~1550 cm~1 (N-H bend,
amide 11)~3060, 1600, 1480
cm~1 (Aromatic C-H & C=C)

The azide stretch around 2100
cm~tis highly characteristic.[3]
[10][11][12] The amide bands
are typical for secondary
amides. Aromatic signals are

also expected.

1H NMR Spectroscopy

0 ~7.8-7.4 (m, 5H, Ar-H)d ~7.0
(brs, 1H, N-H)b ~4.5 (s, 2H, -
CH2-Ns)

The aromatic protons will be in
the typical downfield region.
The azidomethyl protons are
expected to be a singlet,
deshielded by the adjacent
nitrogen and azide group,
similar to the methylene
protons in benzyl azide (5 4.35
ppm).[2][4] The N-H proton will
likely be a broad singlet.

13C NMR Spectroscopy

6 ~167 (C=0)d ~135-127 (Ar-
C)d ~55 (-CH2-N3)

The amide carbonyl carbon is
expected around 167 ppm.
The aromatic carbons will
appear in their characteristic
region. The azidomethyl
carbon is predicted to be
around 55 ppm, similar to that

in benzyl azide (& 54.8 ppm).
[21[4]

Mass Spectrometry (EI)

M+ at m/z = 176Fragment at
m/z = 148 ([M-N2]*)

The molecular ion peak is
expected. A characteristic

fragmentation for azides is the
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loss of a nitrogen molecule (28
Da).

Potential Applications and Signaling Pathways

The primary utility of N-(azidomethyl)benzamide would likely be as a chemical probe or a
building block in medicinal chemistry and drug development.

Bioorthogonal Chemistry

The azidomethyl group serves as a bioorthogonal handle. This allows for the attachment of the
benzamide moiety to biomolecules (e.g., proteins, nucleic acids) or surfaces that have been
functionalized with a complementary reactive group, such as an alkyne or a phosphine. This is
typically achieved through "“click chemistry."

Click Chemistry Application

N-(azidomethyl)benzamide Alkyne-modlfled
Biomolecule

Cu(l) catalyst

Triazole-linked
Conjugate

Click to download full resolution via product page

Caption: CUAAC reaction of N-(azidomethyl)benzamide with an alkyne.

Drug Development

The benzamide core is a common scaffold in many pharmaceutical agents. N-
(azidomethyl)benzamide could be used as an intermediate to synthesize a library of
compounds for screening. The azide can be reduced to a primary amine, which can then be
further functionalized.[1] This would allow for the exploration of the structure-activity
relationship of novel benzamide derivatives.
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Synthetic Utility in Drug Discovery

(N-(azidomethyl)benzamide)

Reduction (e.g., H2/Pd)

(N-(aminomethyl)benzamide)

urther Functionalization

Functionalized
Benzamide Derivatives

Click to download full resolution via product page
Caption: Derivatization pathway for N-(azidomethyl)benzamide.

Given that the compound is hypothetical, there are no known signaling pathways associated
with it. Any biological activity would depend on the overall structure of the final molecule into
which the N-(azidomethyl)benzamide is incorporated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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